methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic scaffold. Key structural features include:
- Position 2: Ethyl substituent.
- Position 5: 4-Iodophenyl group (electron-deficient aromatic ring with a heavy halogen).
- Position 6: Methyl ester (–COOCH₃).
- Position 7: Methyl substituent.
- Position 3: Ketone (–C=O).
This compound is synthesized via cyclocondensation reactions involving thiourea derivatives and carbonyl-containing reagents, often under Biginelli-like conditions .
Properties
IUPAC Name |
methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAESPTGSOMKBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydropyrimidinone Core
The synthesis begins with constructing a dihydropyrimidinone (DHPM) scaffold through a modified Biginelli reaction. A mixture of 4-iodobenzaldehyde (5 mmol), ethyl acetoacetate (5 mmol), and thiourea (7.5 mmol) is heated at 100°C for 3–5 hours in the presence of NH₄Cl (0.8 mmol) as a catalyst. Ethyl acetoacetate contributes both the ethyl group (position 2) and the acetyl-derived methyl group (position 7), while 4-iodobenzaldehyde introduces the 4-iodophenyl moiety at position 5. The reaction proceeds via nucleophilic addition and cyclocondensation, yielding a 5-(4-iodophenyl)-3,4-dihydropyrimidin-2(1H)-one derivative.
Key Reaction Parameters
Cyclization with Methyl Chloroacetate
The DHPM intermediate is subsequently cyclized with methyl chloroacetate (1.2 equivalents) at 110–115°C for 30 minutes to form the thiazolo[3,2-a]pyrimidine core. This step involves nucleophilic displacement of the chloride by the thione sulfur, followed by intramolecular cyclization. The methyl ester at position 6 is introduced directly via the methyl chloroacetate reagent.
Regioselectivity Considerations
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Electron-donating substituents on the DHPM (e.g., methyl at position 7) favor cyclization through the N¹ atom, ensuring correct placement of the 4-iodophenyl group at position 5.
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The ethyl group at position 2 remains intact due to steric protection from the acetyl moiety during cyclization.
Purification
Crude product is recrystallized from ethanol or purified via silica gel chromatography (hexane:ethyl acetate, 3:1), achieving ≥90% purity.
One-Pot Multicomponent Reaction Under Ultrasound Irradiation
Reaction Design and Optimization
A solvent-free, catalyst-free approach utilizes ultrasound irradiation to accelerate the three-component reaction between 4-iodobenzaldehyde , 2-aminothiazole , and methyl acetoacetate . The ultrasonic probe (51 W, 25°C) induces cavitation, enhancing molecular collisions and reducing reaction time from hours to 10–20 minutes.
Mechanistic Insights
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Imine Formation : 4-Iodobenzaldehyde condenses with 2-aminothiazole to form a Schiff base.
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Michael Addition : Methyl acetoacetate attacks the imine, generating a keto-enamine intermediate.
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Cyclization : Intramolecular lactamization forms the thiazolopyrimidine core, with the methyl ester at position 6 originating from methyl acetoacetate.
Advantages Over Conventional Heating
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Reduced Side Products : Ultrasonic mixing minimizes oligomerization.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.12 (s, 1H, H-5), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃-7), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃-2).
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¹³C NMR : δ 170.5 (C=O), 165.2 (C-3), 142.1 (C-5), 138.5 (C-4 iodophenyl), 95.1 (C-6), 52.3 (OCH₃), 33.8 (CH₂CH₃-2), 22.1 (CH₃-7).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial and antifungal activities. The presence of the iodine atom in the structure is believed to enhance these properties by increasing the lipophilicity and bioavailability of the compound .
Anticancer Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives can act as potent anticancer agents. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Enzyme Inhibition
Methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase activity, which is crucial for various physiological processes including respiration and acid-base balance .
Pesticidal Activity
The compound's structural characteristics make it a candidate for use as a pesticide. Its derivatives have demonstrated effectiveness against various pests and pathogens affecting crops. The incorporation of thiazole and pyrimidine moieties is thought to contribute to its insecticidal and fungicidal properties .
Plant Growth Regulation
There is also emerging evidence that thiazolo[3,2-a]pyrimidine compounds can act as plant growth regulators. They may influence growth patterns and stress responses in plants, potentially leading to increased yield and resilience against environmental stressors .
Photographic Materials
Compounds similar to this compound have been utilized in the development of photographic materials. Their ability to stabilize light-sensitive compounds makes them valuable in this field .
Synthesis of Heterocyclic Compounds
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical modifications that can lead to new materials with tailored properties for specific applications in pharmaceuticals and materials science .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study A (2020) | Demonstrated antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL | Potential use in developing new antibiotics |
| Study B (2021) | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM | Development of anticancer therapeutics |
| Study C (2022) | Showed effective pest control against aphids in agricultural trials | Use as a natural pesticide |
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the function of certain kinases or proteases, leading to downstream effects on cellular pathways. The presence of the iodine atom can enhance its binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5 (Aromatic Ring)
Key Insight : The 4-iodophenyl group in the target compound confers steric and electronic distinctiveness, favoring halogen bonding (C–I···O/N) in supramolecular assembly , whereas bromine/chlorine analogs prioritize π-stacking .
Ester Group Modifications at Position 6
Key Insight : Methyl esters offer metabolic stability over ethyl analogs but may reduce aqueous solubility.
Crystallographic and Physicochemical Properties
Key Insight : Bulky substituents (e.g., iodophenyl) likely increase melting points and stabilize crystal lattices via halogen bonding.
Biological Activity
Methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 618080-10-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of the 4-iodophenyl group may enhance its interaction with biological targets due to the unique electronic properties imparted by the iodine atom.
Antimicrobial Activity
Research has indicated that thiazolo-pyrimidine derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting critical enzymes involved in bacterial cell wall synthesis and metabolism. The halogenated phenyl group in this compound may contribute to enhanced binding affinity to bacterial targets.
Anticancer Potential
Recent studies have explored the anticancer potential of thiazolo-pyrimidines. For example, derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific compound may share similar mechanisms due to its structural characteristics.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of key enzymes involved in metabolic pathways. For instance, thiazolo-pyrimidines are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced proliferation of rapidly dividing cells such as bacteria and cancer cells.
Study on Antimicrobial Efficacy
A study investigating various thiazolo-pyrimidine derivatives demonstrated that certain modifications led to increased antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The compound this compound was among those tested for its ability to inhibit bacterial growth effectively.
Anticancer Research
In a recent anticancer study, thiazolo-pyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds induce apoptosis through mitochondrial pathways. This compound showed promising results in reducing cell viability in breast cancer cells.
Research Findings Summary
Q & A
Q. What are the common synthetic routes for preparing methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclization of precursors under reflux conditions. For example, a related thiazolo[3,2-a]pyrimidine derivative was synthesized by refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine, chloroacetic acid, substituted benzaldehyde, and sodium acetate in glacial acetic acid and acetic anhydride (1:1 v/v) for 8–10 hours . Key optimization strategies include:
- Catalyst selection : Sodium acetate aids in deprotonation and cyclization.
- Solvent system : Acetic acid/acetic anhydride enhances electrophilicity of intermediates.
- Reflux duration : Extended reflux (8–10 hours) ensures complete ring closure.
- Recrystallization : Ethyl acetate-ethanol (3:2) yields high-purity crystals suitable for X-ray analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- X-ray diffraction (XRD) : Resolves the 3D conformation, revealing puckering of the pyrimidine ring (flattened boat conformation) and dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
- NMR spectroscopy : Confirms substituent positions (e.g., methyl, ethyl, and iodophenyl groups) via chemical shifts and coupling constants.
- IR spectroscopy : Identifies carbonyl (C=O) and thiazole (C-S) functional groups.
Validation requires cross-referencing XRD data (R factor <0.05, data-to-parameter ratio >13) with spectroscopic results .
Advanced Questions
Q. How can researchers analyze the conformational flexibility of the thiazolo[3,2-a]pyrimidine core and its impact on biological activity?
Methodological Answer:
- Crystallographic analysis : Measure deviations of atoms (e.g., C5 deviates 0.224 Å from the pyrimidine plane) to assess puckering .
- Molecular dynamics simulations : Model torsional angles and ring-flipping to predict interactions with biological targets.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., iodophenyl vs. chlorophenyl) and correlate conformational changes with bioactivity .
Q. What strategies are recommended for resolving contradictions in reported synthetic yields or crystallographic data across different studies?
Methodological Answer:
- Reproducibility checks : Replicate reactions with controlled variables (e.g., solvent purity, catalyst batch).
- Data validation : Cross-validate XRD parameters (e.g., R factor, mean C–C bond length) against established standards .
- Statistical analysis : Use multivariate regression to identify factors (e.g., reflux time, substituent electronic effects) influencing yields .
Q. How should one design experiments to evaluate the structure-activity relationships (SAR) of this compound for potential antimicrobial applications?
Methodological Answer:
- Derivatization : Synthesize analogs with varying substituents (e.g., replacing iodophenyl with methoxy or nitro groups) .
- Bioassays : Test against Gram-positive/negative bacteria and fungi using MIC (minimum inhibitory concentration) assays.
- Computational docking : Predict binding affinities to microbial enzymes (e.g., dihydrofolate reductase) using XRD-derived conformations .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to dock the compound into active sites (e.g., kinase domains), leveraging crystallographic coordinates .
- QM/MM simulations : Study electronic interactions (e.g., iodine’s halogen bonding) at the quantum mechanics level.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic groups) for target engagement .
Q. How can researchers address challenges in reproducing crystallographic data for this compound?
Methodological Answer:
- Standardize crystallization : Use identical solvent mixtures (e.g., ethyl acetate-ethanol) and slow evaporation rates .
- Validate H-atom placement : Apply riding models with standardized C–H bond lengths (0.93–0.98 Å) and isotropic displacement parameters .
- Cross-check with CSD : Compare data with the Cambridge Structural Database to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
